6-Ethynylfuro[3,2-b]pyridine

Catalog No.
S831586
CAS No.
1203499-35-7
M.F
C9H5NO
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethynylfuro[3,2-b]pyridine

CAS Number

1203499-35-7

Product Name

6-Ethynylfuro[3,2-b]pyridine

IUPAC Name

6-ethynylfuro[3,2-b]pyridine

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H

InChI Key

JUJFZXIEHAJRBN-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C(C=CO2)N=C1

Canonical SMILES

C#CC1=CC2=C(C=CO2)N=C1

The exact mass of the compound 6-Ethynylfuro[3,2-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Ethynylfuro[3,2-b]pyridine (CAS 1203499-35-7) is a bicyclic heteroaromatic building block that integrates a privileged furo[3,2-b]pyridine scaffold with a reactive terminal alkyne at the 6-position[1]. In industrial and medicinal chemistry procurement, it is primarily sourced as an advanced precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling workflows [2]. The fused furan-pyridine core provides specific hydrogen-bond acceptor geometry and conformational rigidity, which are critical for target affinity in kinase and Hedgehog pathway inhibitor development [1]. Procuring the pre-installed terminal alkyne bypasses multi-step in-house alkynylation, directly supporting high-throughput library generation with reduced heavy-metal contamination risks.

Research Fit

Terminal alkyne handle for CuAAC click chemistry and Sonogashira-based elaboration
Furo[3,2-b]pyridine scaffold with reported CLK/HIPK kinase selectivity profile
Solid form supports accurate weighing and straightforward compound management

Substituting 6-ethynylfuro[3,2-b]pyridine with its isomeric counterpart, 6-ethynylfuro[2,3-b]pyridine, fundamentally alters the spatial trajectory of the 6-position substituent and the electronic distribution of the heteroaromatic nitrogen, which abolishes established structure-activity relationships (SAR) in targeted binding pockets[1]. Furthermore, attempting to substitute this compound with the cheaper halide precursor, 6-bromofuro[3,2-b]pyridine, shifts the synthetic burden to the procurement facility [2]. In-house conversion requires palladium-catalyzed coupling with a protected acetylene followed by deprotection, a sequence that typically reduces overall yield by 30-45% due to intermediate losses and introduces trace palladium and Glaser homocoupling impurities that interfere with downstream biological assays [2].

Substitution Risk

Reactivity gap Unsubstituted or bromo analogs lack the terminal alkyne; CuAAC and direct Sonogashira coupling may not be available without additional activation steps.
Regiochemical mismatch Other furopyridine regioisomers (e.g., furo[3,2-c]pyridine) present a different geometry; scaffold-specific kinase selectivity profiles may not transfer.
Functional handle loss Replacing the 6-ethynyl group removes the orthogonal SAR vector; library diversification and modular probe assembly may require redesign of synthetic routes.

Library Synthesis Throughput and Step Economy

Procuring pre-formed 6-ethynylfuro[3,2-b]pyridine enables direct utilization in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, consistently achieving >85% yield of the corresponding triazoles in a single step [1]. In contrast, starting from the baseline comparator 6-bromofuro[3,2-b]pyridine requires a two-step Sonogashira/deprotection sequence prior to click coupling, which limits the overall triazole yield to 50-60% due to isolation losses and side reactions [2].

Evidence DimensionOverall yield for triazole library generation
Target Compound Data6-Ethynylfuro[3,2-b]pyridine: >85% yield (1 step)
Comparator Or Baseline6-Bromofuro[3,2-b]pyridine: 50-60% yield (3 steps)
Quantified Difference25-35% absolute yield increase and elimination of two synthetic steps
ConditionsStandard CuAAC conditions (CuSO4, sodium ascorbate) vs. sequential Sonogashira (Pd/Cu) + deprotection + CuAAC

Eliminating the alkynylation and deprotection steps directly increases throughput and material recovery in automated library synthesis.

Click handle
Class-level
Terminal alkyne present; CuAAC-compatible vs. absent in unsubstituted or bromo analogs
Supports bioconjugation and library diversification without additional functionalization.
Binary functional difference; data to verify under intended conditions.

Purity-Linked Usability in Metalloprotein Assays

Commercial 6-ethynylfuro[3,2-b]pyridine is purified to contain <10 ppm residual palladium, making it immediately suitable for synthesizing compounds destined for high-throughput screening (HTS)[1]. When the terminal alkyne is generated in-house from 6-bromofuro[3,2-b]pyridine, the resulting crude material often retains >100 ppm palladium and 5-8% Glaser coupling dimers (diynes), which are notoriously difficult to separate from the monomeric alkyne and frequently cause false positives in metalloenzyme inhibition assays [2].

Evidence DimensionResidual palladium and dimer impurity levels
Target Compound DataCommercial 6-ethynylfuro[3,2-b]pyridine: <10 ppm Pd, <1% dimer
Comparator Or BaselineIn-house synthesized from 6-bromo precursor: >100 ppm Pd, 5-8% dimer
Quantified Difference>10-fold reduction in trace metal contamination and elimination of dimer impurities
ConditionsStandard high-throughput screening (HTS) library preparation protocols

Procuring the purified terminal alkyne prevents assay interference and costly false positives in downstream biological screening.

Kinase selectivity
Class-level
Furo[3,2-b]pyridine scaffold shows reported high selectivity for CLK1/2/4 and HIPK2 in 3,5-disubstituted derivatives.
Provides a distinct kinase selectivity fingerprint for probe development.
Class-level inference; individual derivative profiles require separate validation.

Pharmacophore Rigidity and Target Affinity

The fused furo[3,2-b]pyridine core restricts the conformational flexibility of the 6-position vector compared to unfused monocyclic analogs, while providing a critical oxygen hydrogen-bond acceptor [1]. In kinase and Hedgehog pathway inhibitor models, derivatives built from the furo[3,2-b]pyridine scaffold demonstrate sub-nanomolar binding affinities (IC50 < 1 nM), whereas equivalent derivatives constructed from 5-ethynylpyridine-3-carboxylic acid or similar unfused pyridines typically exhibit >10-fold weaker affinity (IC50 > 10 nM) due to higher entropic penalties upon binding [1].

Evidence DimensionTarget binding affinity (IC50) in kinase/Hedgehog models
Target Compound DataFuro[3,2-b]pyridine derivatives: IC50 < 1 nM
Comparator Or BaselineUnfused 5-ethynylpyridine derivatives: IC50 > 10 nM
Quantified Difference>10-fold improvement in binding affinity
ConditionsIn vitro enzymatic or receptor binding assays

The fused bicyclic core is essential for achieving the high potency required for clinical candidate progression, justifying its higher procurement cost over simple pyridines.

Hedgehog modulation
Class-level
Sub-micromolar modulation reported for kinase-inactive 3,5,7-trisubstituted derivatives
Supports Hedgehog pathway modulation research from the same scaffold.
Reported in cellular reporter assays; requires independent replication.
Solid handling
Data to verify
Solid; mp 82 °C vs. liquid heterocyclic building blocks
Facilitates accurate weighing and reduces volatility-related losses.
Supplier-reported physical form; confirm under local storage conditions.
Cross-coupling
Class-level
Terminal alkyne enables Sonogashira coupling and CuAAC without prior activation steps
Supports efficient polyheterocycle synthesis and modular library construction.
Class-level reactivity; optimize conditions for specific coupling partners.
SAR vector
Class-level
6-Ethynyl substitution provides a complementary SAR vector to extensively studied 3,5-positions
Enables orthogonal structure-activity exploration for differentiated biological profiles.
Underexplored substitution site; potential IP space accessible.

High-Throughput Synthesis of Triazole-Linked Kinase Inhibitor Libraries

Leveraging the pre-installed terminal alkyne, 6-ethynylfuro[3,2-b]pyridine is directly utilized in CuAAC workflows to generate diverse libraries of triazole-linked kinase inhibitors. This scenario capitalizes on the compound's high processability and low trace-metal profile, ensuring that the resulting libraries are free from palladium contamination that could skew high-throughput screening (HTS) data [1].

Development of Hedgehog (Hh) Pathway Modulators

The compound serves as a critical rigidified scaffold for synthesizing Hedgehog pathway antagonists. The furo[3,2-b]pyridine core provides the necessary hydrogen-bond acceptor geometry and conformational restriction to achieve sub-nanomolar target affinity, outperforming unfused pyridine alternatives in structure-activity relationship (SAR) optimization [2].

Synthesis of PAR-2 Signaling Pathway Antagonists

As a functionalized bicyclic building block, it is incorporated into PAR-2 signaling pathway inhibitors where the 6-position requires a linear, rigid linker (such as an alkyne or its reduced derivatives). Procuring the ethynyl derivative directly avoids the yield-limiting deprotection steps associated with halogenated precursors during complex API assembly [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase probe development (CLK/HIPK)
Scaffold selectivity for CLK/HIPK kinases
Kinase panel selectivity and target engagement in cellular assays
Click chemistry library synthesis
Terminal alkyne reactivity for CuAAC
Conversion rate and functional group tolerance in diversification
Hedgehog pathway modulator discovery
Hedgehog modulation activity in scaffold derivatives
Gli-reporter assay response and selectivity vs. SMO antagonists
Polyheterocyclic system construction
Sonogashira coupling compatibility
Cross-coupling efficiency and scope with aryl/heteroaryl halides

XLogP3

1.6

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

6-Ethynylfuro[3,2-b]pyridine

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